Product packaging for Benzyl (2-chloroethyl)methylcarbamate(Cat. No.:)

Benzyl (2-chloroethyl)methylcarbamate

Cat. No.: B8572282
M. Wt: 227.69 g/mol
InChI Key: SHHZBAVUQMNXKO-UHFFFAOYSA-N
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Description

Benzyl (2-chloroethyl)methylcarbamate is a chemical compound of interest in organic synthesis and medicinal chemistry research. As part of the carbamate family, it features a core >N−C(=O)−O− functional group . Carbamates are widely utilized as key synthetic intermediates and amine-protecting groups in the preparation of more complex molecules, including pharmaceuticals . The structural motif of a carbamate group appended with a reactive chloroethyl arm suggests potential utility as a versatile building block for researchers. Carbamate derivatives are recognized for their role in modern drug discovery, often serving as stable peptide bond surrogates that can improve the metabolic stability and membrane permeability of potential therapeutic agents . Furthermore, various benzene-based carbamate compounds are actively investigated in biochemical research for their ability to interact with enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant to the study of neurological conditions . Researchers value these compounds for designing enzyme inhibitors and probing host-target interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Consult a Safety Data Sheet (SDS) prior to use. This compound may be harmful if swallowed, inhaled, or absorbed through the skin . Storage: For long-term stability, store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO2 B8572282 Benzyl (2-chloroethyl)methylcarbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

benzyl N-(2-chloroethyl)-N-methylcarbamate

InChI

InChI=1S/C11H14ClNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

SHHZBAVUQMNXKO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzyl 2 Chloroethyl Methylcarbamate and Analogues

Established Reaction Pathways for (2-chloroethyl)carbamates

Traditional methods for synthesizing (2-chloroethyl)carbamates and their analogues primarily rely on two robust strategies: the alkylation of a pre-formed carbamate (B1207046) and the reaction of an amine with a suitable carbonyl source, such as a chloroformate.

N-alkylation offers a versatile route to substituted carbamates. This process typically involves the deprotonation of a primary or secondary carbamate to form a nucleophilic carbamate anion, which is then reacted with an alkylating agent. For the synthesis of the target compound, this could involve the N-alkylation of benzyl (B1604629) methylcarbamate with a 2-chloroethylating agent.

A highly efficient and selective protocol for the N-alkylation of carbamates utilizes cesium carbonate (Cs₂CO₃) in combination with tetrabutylammonium (B224687) iodide (TBAI). epa.govresearchgate.net This system facilitates the synthesis of both aliphatic and aromatic N-alkyl carbamates in high yields. epa.gov The reaction proceeds under mild conditions and is noted for its high selectivity, preventing common side reactions such as overalkylation. organic-chemistry.org The combination of a strong, soluble base like cesium carbonate with a phase-transfer catalyst like TBAI enhances the reactivity of the carbamate anion, enabling smooth reaction with various alkyl halides. researchgate.net

Another approach is the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide, which also leverages cesium carbonate and TBAI to generate the carbamate in situ before alkylation. organic-chemistry.org This method avoids the isolation of the intermediate carbamate and offers mild reaction conditions and short reaction times. organic-chemistry.org

Table 1: Conditions for N-Alkylation of Carbamates
Base / Catalyst SystemAlkylating AgentSolventKey FeaturesReference
Cesium Carbonate (Cs₂CO₃) / TBAIAlkyl HalideDMFMild conditions, high selectivity, good yields epa.gov, researchgate.net
Cesium Carbonate (Cs₂CO₃) / TBAIAlkyl HalideNot specifiedThree-component coupling (Amine, CO₂, Halide) organic-chemistry.org

The most direct and widely employed method for carbamate synthesis is the reaction of an amine with an alkyl chloroformate. nih.gov For benzyl (2-chloroethyl)methylcarbamate, this pathway would involve the reaction of N-methyl-2-chloroethylamine with benzyl chloroformate. This reaction is a type of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate bond. This method is highly effective for preparing a wide range of carbamates from structurally diverse amines and chloroformates. researchgate.netudayton.edu For instance, various benzyl ethyl carbamates have been synthesized by reacting benzylamine (B48309) derivatives with ethyl chloroformate in the presence of a base like potassium carbonate. scirp.org

Recent advancements focus on developing safer and more environmentally benign alternatives to traditional chloroformates, which are often derived from the highly toxic phosgene (B1210022). nih.gov One such innovation is a photo-on-demand method that generates chloroformates in situ from a solution of an alcohol in chloroform (B151607) (CHCl₃), which can then be directly converted to carbamates in a one-pot synthesis by adding an amine. nih.gov

Carbonylation reactions using carbon dioxide as a C1 source represent a greener approach. researchgate.net The direct conversion of amines, CO₂, and alkyl halides into carbamates can be achieved, often accelerated by strong, non-nucleophilic bases. nih.gov Mechanistic studies show that the reaction proceeds through the formation of an ionic carbamate intermediate from the amine and CO₂. nih.gov

Table 2: Chloroformate-Mediated Synthesis of Carbamates
AmineCarbonyl SourceBase / CatalystKey FeaturesReference
N-methyl-2-chloroethylamine (Hypothetical)Benzyl chloroformateBase (e.g., K₂CO₃, Et₃N)Direct, high-yield route to target compound udayton.edu, scirp.org
Various aminesAlkyl chloroformateIndium (catalytic)High efficiency and selectivity, equimolar reagents nih.gov, researchgate.net
Various aminesIn situ generated chloroformate (from alcohol/CHCl₃)PhotochemicalOne-pot synthesis, avoids handling chloroformates nih.gov
Aromatic aminesPhenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylateNot specifiedMild conditions organic-chemistry.org

Novel Approaches and Catalytic Systems in Synthesis

Modern synthetic chemistry emphasizes the development of novel catalytic systems to improve reaction efficiency and selectivity. For compounds like this compound, these approaches can provide access to complex analogues or improve the sustainability of the synthesis.

Iron catalysis has emerged as a cost-effective and environmentally friendly tool in organic synthesis. A notable application is the iron(II)-catalyzed intramolecular aminochlorination of alkenes. rsc.org In this reaction, substrates like 2-alkenyloxycarbonyl azides react in the presence of an iron(II) catalyst and a chlorine source (e.g., trimethylsilyl (B98337) chloride, TMSCl) to yield 4-(chloromethyl)-oxazolidinones. rsc.org

While this method produces a cyclic carbamate analogue rather than an acyclic one, it is a powerful demonstration of forming both a C-N and a C-Cl bond across a double bond in a single, catalytic step. researchgate.net This approach provides a novel route to chloro-functionalized carbamate structures that are otherwise difficult to access. researchgate.net The reaction is believed to proceed through a stepwise single electron transfer pathway. rsc.org

Table 3: Iron-Catalyzed Intramolecular Aminochlorination
SubstrateCatalyst / ReagentProduct TypeYieldReference
2-Alkenyloxycarbonyl azidesFe(II) / TMSCl4-(chloromethyl)-oxazolidinones60-84% rsc.org
N-tosyloxycarbamateFeCl₂ / Bu₄NClAminohalogenated cyclized productHigh researchgate.net

Chemoselectivity—the ability to react with one functional group in the presence of others—is critical when synthesizing multifunctional molecules. nih.gov The development of chemoselective methods avoids the need for extensive use of protecting groups, thus streamlining synthetic routes. nih.gov

In the context of carbamate synthesis, indium-catalyzed reactions have shown remarkable selectivity. A simple and efficient method for synthesizing carbamates from amines employs a catalytic amount of indium with an equimolar amount of alkyl chloroformate. researchgate.netnih.gov This system is notable for its generality across a wide variety of amines and its ability to selectively protect amino groups in polyfunctional molecules. researchgate.net

Another powerful strategy involves the use of the O-carbamate group as a directed metalation group (DMG). The OCONEt₂ group, for example, can direct ortho-lithiation with exceptional regioselectivity, allowing for the specific functionalization of an aromatic ring bearing multiple substituents. acs.org This high degree of chemoselectivity enables the synthesis of complex, polysubstituted aromatic molecules that incorporate a carbamate moiety. acs.org

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones.

The synthesis of carbamates from amines and chloroformates proceeds via a well-understood nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final carbamate product.

N-alkylation of carbamates typically follows an Sɴ2 pathway . First, a base abstracts the acidic proton from the carbamate nitrogen, creating a carbamate anion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the N-C bond.

Mechanistic studies of carbamate formation from CO₂ and amines reveal a more complex picture. The reaction is often mediated by superbases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG). rsc.orgrsc.org Computational and experimental analyses have shown that a zwitterionic TMG–CO₂ adduct is not a direct carboxylation agent. rsc.orgrsc.org Instead, CO₂ dissociates from the adduct before a concerted carboxylation occurs, where the role of the superbase is to deprotonate the amine as it attacks a free CO₂ molecule. rsc.orgrsc.org

The iron-catalyzed aminochlorination is proposed to proceed through a radical mechanism. researchgate.net It is hypothesized that the reaction involves a single electron transfer (SET) from the iron(II) catalyst to the substrate, generating an N-iron complex with free-radical character. rsc.orgresearchgate.net This radical intermediate then undergoes cyclization and chlorine atom transfer to furnish the final aminochlorinated product. researchgate.net

Transition State Analysis in Carbamate Formation

The formation of the carbamate C-N bond is a critical step, and its mechanism has been the subject of detailed computational analysis, often using Density Functional Theory (DFT). mdpi.comacs.org While direct studies on this compound are not prevalent, analysis of similar carbamate syntheses reveals key mechanistic pathways.

One proposed mechanism for carbamate formation from amines and CO2 (a related electrophile) involves a zwitterionic intermediate. rsc.orgresearchgate.net However, for reactions involving more reactive electrophiles like chloroformates, the transition state dynamics are different. Computational studies on the reaction between amines and chloroformates suggest a process that can proceed through a concerted or stepwise pathway, often involving a tetrahedral intermediate. nih.gov

In the context of this compound synthesis from benzyl chloroformate and N-methyl-2-chloroethylamine, the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the benzyl chloroformate. This leads to a high-energy tetrahedral transition state or intermediate. The stability of this transition state is a key determinant of the reaction rate. Computational models indicate that the energy barrier for this step is influenced by factors such as the solvent and the presence of a base, which can deprotonate the amine, increasing its nucleophilicity, or stabilize charge separation in the transition state. rsc.org

For analogous reactions, DFT calculations have been employed to map the potential energy surface and quantify activation energies. mdpi.com These studies help in understanding the electronic and structural features of the transition state. For example, in related systems, the transition state for the nucleophilic attack of an amine on an electrophilic carbonyl group has been shown to have a Gibbs free energy of activation in the range of 15-20 kcal/mol, depending on the specific reactants and conditions. rsc.org

Table 1: Computed Gibbs Free Energies for Carboxylation of 4-Nitroaniline with Different Bases rsc.org

EntryBaseΔG≠ (kcal/mol)ΔGr (kcal/mol)
14-Nitroaniline19.019.1
2DIPEA18.30.7
3DIPA18.0-0.2
4TMG14.9-4.1
5tBuTMG13.5-8.1

This table illustrates how the choice of base can significantly lower the activation energy barrier (ΔG≠) for carbamate formation in a model system, indicating its crucial role in stabilizing the transition state.

Role of Leaving Groups and Reaction Kinetics

The kinetics of carbamate formation are critically dependent on the nature of the leaving group on the acylating agent. In the synthesis of this compound from benzyl chloroformate, the leaving group is a chloride ion (Cl-). The chloride ion is an effective leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid, making chloride a weak base. masterorganicchemistry.com

Kinetic studies on the solvolysis of benzyl chloroformate and related compounds reveal that the reaction can proceed through different mechanisms, primarily a bimolecular addition-elimination pathway or a unimolecular SN1-type solvolysis-decomposition pathway. nih.govmdpi.com The dominant pathway is highly dependent on the solvent's nucleophilicity and ionizing power. nih.gov

In solvents with high nucleophilicity, the reaction tends to follow a bimolecular addition-elimination mechanism. nih.govmdpi.com Here, the nucleophile (the amine) attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group. The rate of this reaction is sensitive to the ability of the leaving group to depart.

Conversely, in highly ionizing, non-nucleophilic solvents, an SN1-like mechanism involving the initial cleavage of the C-Cl bond to form an acylium ion intermediate may be favored. nih.gov However, for benzyl chloroformate, the addition-elimination pathway is common across a wide range of solvents. mdpi.com

The reactivity of the chloroformate is also influenced by the stability of the leaving group. A better leaving group is one that is more stable on its own. The relative ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.com Studies comparing benzyl fluoroformate and benzyl chloroformate have shown that the fluorine/chlorine rate ratios are greater than unity, which is consistent with an addition-elimination mechanism where the addition of the nucleophile is the rate-determining step. mdpi.comdntb.gov.ua

The reaction kinetics can be quantified by determining rate constants under various conditions. For example, the solvolysis of benzyl chloroformate has been studied in numerous solvent systems, providing a basis for understanding its reactivity. nih.gov The rate is influenced by the stability of the developing negative charge on the leaving group in the transition state.

Table 2: Comparison of Leaving Group Ability in Carbamate Synthesis researchgate.net

Leaving Group MoietyRelative Reactivity Trend (Catalyst)Relative Reactivity Trend (Base)
tert-ButoxidePoorest-
Isopropoxide-
Octoxide
MethoxideBest
BenzyloxideBestPoorest

This table, derived from studies on dialkyl carbonates, illustrates the trend of leaving group ability under different catalytic conditions (zinc acetate (B1210297) vs. potassium tert-butoxide), showing that the reaction environment can alter the observed reactivity.

Chemical Reactivity and Transformation Mechanisms of Benzyl 2 Chloroethyl Methylcarbamate

Nucleophilic Attack and Electrophilic Reactivity

The presence of both nucleophilic and electrophilic centers within the Benzyl (B1604629) (2-chloroethyl)methylcarbamate molecule governs its reactivity profile. The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, while the carbonyl carbon and the carbon attached to the chlorine are susceptible to attack by external nucleophiles.

A key reaction pathway for N-(2-chloroethyl)carbamates is intramolecular cyclization, a process driven by neighboring group participation (NGP). wikipedia.orgnih.gov In this mechanism, the nitrogen atom of the carbamate (B1207046) group acts as an internal nucleophile, attacking the electrophilic carbon atom of the 2-chloroethyl group. This results in the displacement of the chloride leaving group and the formation of a cyclic intermediate. wikipedia.org

This anchimerically assisted reaction is significantly faster than the corresponding intermolecular reaction. wikipedia.org For instance, the rate of reaction for compounds with a neighboring group, like a sulfur or nitrogen mustard, is substantially higher than for a simple primary or secondary alkyl chloride. wikipedia.org The formation of a five-membered ring is generally favored, leading to the production of oxazolidinone derivatives. Specifically, in the case of Benzyl (2-chloroethyl)methylcarbamate, this pathway would lead to the formation of 3-methyl-2-oxazolidinone and benzyl chloride. The propensity for this cyclization is a critical factor in the compound's stability and reactivity. The formation of such cyclic products is a common feature of neighboring group participation. researchgate.netnih.govresearchgate.net

ReactantConditionsProductMechanism
This compoundNeutral or slightly basic3-Methyl-2-oxazolidinone + Benzyl chlorideIntramolecular Nucleophilic Substitution (NGP)

This table illustrates the expected intramolecular cyclization of this compound.

In addition to intramolecular reactions, the electrophilic centers of this compound are susceptible to attack by external nucleophiles. Stronger nucleophiles can compete with the internal nitrogen atom. For example, reactions with potent nucleophiles like azide (B81097) or thiophenate would likely lead to the displacement of the chloride ion, forming the corresponding azido (B1232118) or thioether derivatives. The carbonyl carbon of the carbamate can also be a target for nucleophilic attack, particularly under conditions that favor acyl substitution. The relative rates of these intermolecular reactions compared to the intramolecular cyclization would depend on the nucleophilicity of the external reagent, its concentration, and the reaction conditions.

Hydrolytic Degradation Mechanisms

The stability of this compound in aqueous media is limited, as it can undergo hydrolysis through different mechanisms depending on the pH of the solution. Both acid-catalyzed and alkaline-catalyzed pathways contribute to its degradation. clemson.edu

Under acidic conditions, the hydrolysis of carbamates can proceed through different mechanisms, often designated as AAC1 or AAC2, depending on the acid concentration and the structure of the carbamate. rsc.org For many carbamates, acid-catalyzed hydrolysis is a significant degradation pathway at low pH. clemson.edu The reaction is catalyzed by protons, and the rate generally increases with decreasing pH. clemson.edu The initial step typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

pH RangeDominant Hydrolysis MechanismGeneral Rate Dependence
< 6Acid-CatalyzedRate increases as pH decreases
7Neutral HydrolysispH-independent
> 8Alkaline HydrolysisRate increases as pH increases

This table provides a general overview of the pH-dependent hydrolysis mechanisms for carbamates.

In alkaline solutions, the hydrolysis of carbamates can occur via two primary mechanisms: the elimination-addition (E1cB) mechanism and the bimolecular acyl-oxygen cleavage (BAc2) mechanism. researchgate.netresearchgate.net

For secondary carbamates like this compound, which possess a proton on the nitrogen atom, the E1cB pathway is often favored. researchgate.net This mechanism involves a rapid, reversible deprotonation of the carbamate nitrogen by a base to form a conjugate base. This is followed by a slower, rate-determining elimination of the benzyloxy group to form a transient isocyanate intermediate, which is then rapidly attacked by water or hydroxide (B78521) ions to yield the final products.

Tertiary carbamates, which lack a proton on the nitrogen, typically undergo hydrolysis via the BAc2 mechanism. libretexts.org This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the acyl-oxygen bond. While less common for secondary carbamates, the BAc2 pathway can become competitive under certain conditions, such as with poor leaving groups on the oxygen. researchgate.net

MechanismCarbamate TypeKey IntermediateRate-Determining Step
E1cBPrimary & SecondaryIsocyanateElimination of the alkoxy/aryloxy group
BAc2Tertiary (and sometimes Secondary)Tetrahedral AdductNucleophilic attack or breakdown of intermediate

This table compares the key features of the E1cB and BAc2 hydrolysis mechanisms for carbamates.

The solvent environment can significantly influence the rate and mechanism of carbamate hydrolysis. The polarity and hydrogen-bonding ability of the solvent can affect the stability of the reactants, transition states, and intermediates. For instance, polar protic solvents can stabilize charged intermediates formed during hydrolysis, potentially accelerating the reaction. In contrast, aprotic solvents may favor different reaction pathways. The choice of solvent can also influence the equilibrium between different carbamate conformations, which in turn can affect their reactivity. rsc.org The rate of hydrolysis of haloalkanes, a related class of compounds, is known to be dependent on the polarity of the solvent, with more polar solvents generally favoring ionization and subsequent reaction. msu.eduyoutube.com Similarly, the hydrolytic stability of this compound is expected to be sensitive to the solvent composition of the medium.

Photochemical Transformation Pathways

The absorption of ultraviolet radiation by the aromatic ring of the benzyl group in this compound can initiate a cascade of photochemical reactions. These pathways are influenced by the solvent and the presence of other substances that can act as photosensitizers. The primary photochemical processes anticipated for this molecule include direct photolysis involving bond cleavage, photosensitized reactions leading to radical intermediates, and subsequent rearrangements to form stable products.

Direct photolysis occurs when a molecule absorbs light and undergoes a reaction from its excited state without the intervention of another photosensitizing molecule. In the case of this compound, the most probable sites for bond cleavage upon direct UV irradiation are the benzyl C-O bond and the C-Cl bond, due to their lower bond dissociation energies compared to other bonds in the molecule.

The photolysis of benzyl-containing compounds, such as benzyl chloride, has been shown to proceed via the homolytic cleavage of the benzylic C-X bond (where X is a heteroatom) to yield a benzyl radical and a corresponding radical. researchgate.net By analogy, the primary direct photolysis pathway for this compound would involve the cleavage of the benzyl C-O bond of the carbamate.

Key Direct Photolysis Pathways:

Homolytic Cleavage of the Benzyl C-O Bond: The benzylic C-O bond is susceptible to cleavage upon photoexcitation, leading to the formation of a benzyl radical and a (2-chloroethyl)methylcarbamoyl radical. This is a common pathway for benzylic compounds. researchgate.net

Homolytic Cleavage of the C-Cl Bond: The carbon-chlorine bond is also known to be photolabile and can undergo homolytic cleavage upon absorption of UV light. sciencemadness.org This would result in the formation of a carbon-centered radical on the ethyl group and a chlorine radical. The energy of the absorbed photon must be sufficient to overcome the bond dissociation energy. sciencemadness.org

The relative efficiency of these two cleavage events would depend on the specific wavelength of irradiation and the solvent environment.

Photosensitized reactions involve the transfer of energy from an excited photosensitizer molecule to the substrate, in this case, this compound. This process can populate the triplet excited state of the carbamate, which may have different reactivity compared to the singlet excited state formed upon direct irradiation.

In the presence of a photosensitizer, the formation of radical intermediates is a prominent pathway. researchgate.net For this compound, photosensitization could enhance the formation of the same radical intermediates as in direct photolysis, but potentially with different efficiencies.

Formation of Radical Intermediates:

Benzyl Radical (C₆H₅CH₂•): Formed from the cleavage of the benzylic C-O bond. This is a relatively stable radical due to resonance delocalization of the unpaired electron over the benzene (B151609) ring. researchgate.net

(2-chloroethyl)methylcarbamoyl Radical (•C(=O)N(CH₃)CH₂CH₂Cl): Formed concurrently with the benzyl radical.

N-(2-•)ethyl-N-methylcarbamoyl Benzyl Ester Radical (C₆H₅CH₂OC(=O)N(CH₃)CH₂CH₂•): Formed from the cleavage of the C-Cl bond.

Chlorine Radical (Cl•): Also formed from C-Cl bond cleavage.

These primary radical intermediates are highly reactive and will subsequently undergo further reactions such as hydrogen abstraction from the solvent or other molecules, recombination, or fragmentation. researchgate.net

The final products of the photochemical transformation of this compound will depend on the fate of the radical intermediates formed. These intermediates can recombine in various ways or react with the surrounding medium.

Potential Photolytic Products:

Precursor Radical(s)Potential Product(s)Reaction Type
Benzyl radicalTolueneHydrogen abstraction
Benzyl radicalBibenzylDimerization
(2-chloroethyl)methylcarbamoyl radicalN-methyl-2-chloroacetamideRearrangement and hydrogen abstraction
Chlorine radicalHydrochloric acidHydrogen abstraction

It is also possible for the initial radical pair (benzyl radical and carbamoyl (B1232498) radical) to recombine within the solvent cage, leading to no net reaction, or to escape the solvent cage and react with other species.

Another potential, though likely minor, pathway for aryl esters is the photo-Fries rearrangement . sigmaaldrich.com This reaction typically involves the migration of an acyl group from an ester oxygen to the aromatic ring, forming hydroxy ketones. While this compound is not a phenolic ester, a similar rearrangement involving the carbamoyl group could theoretically occur, leading to the formation of ortho- and para-substituted benzylamine (B48309) derivatives. However, the primary photochemical processes are expected to be dominated by bond cleavage to form radical intermediates.

Based on a comprehensive search for scientific literature and spectral data, it is not possible to generate the requested article on "this compound" with scientifically accurate and specific information for each required subsection.

The necessary experimental data for this exact compound—including high-resolution NMR for conformational studies, X-ray crystallography for solid-state geometry, and detailed mass spectrometry for fragmentation analysis—is not available in publicly accessible scientific databases and literature.

Searches were conducted for the compound's synthesis, characterization, and specific analytical data (¹H NMR, ¹³C NMR, 2D NMR, X-ray crystal structure, and mass spectra). While information was found for structurally related compounds such as Benzyl (2-chloroethyl)carbamate (lacking the methyl group) and Benzyl bis(2-chloroethyl)carbamate (containing a second chloroethyl group), using this data would violate the strict instruction to focus solely on "this compound" and would not be scientifically accurate for the specified molecule.

Therefore, to adhere to the principles of scientific accuracy and the explicit constraints of the request, the article cannot be written. Generating content for the specified outline without foundational data would result in speculation or the misrepresentation of data from other compounds.

Advanced Spectroscopic and Structural Analysis Methodologies

Mass Spectrometry for Fragmentation Pattern Elucidation

Tandem Mass Spectrometry (MS/MS) for Structural Information

Upon introduction into the mass spectrometer, Benzyl (B1604629) (2-chloroethyl)methylcarbamate is expected to be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. In the collision cell of the tandem mass spectrometer, this precursor ion undergoes collision-induced dissociation (CID), leading to the formation of several characteristic fragment ions. The fragmentation pathways are largely dictated by the stability of the resulting ions and neutral losses.

Key expected fragmentation pathways for the protonated molecule of Benzyl (2-chloroethyl)methylcarbamate ([C₁₁H₁₄ClNO₂ + H]⁺) would likely involve the cleavage of the carbamate (B1207046) and benzyl groups. One of the most common fragmentation patterns for carbamates is the loss of the carbamate side chain. For instance, a characteristic neutral loss of methyl isocyanate (CH₃NCO) is often observed for N-methyl carbamates. Another significant fragmentation pathway for benzyl-containing compounds is the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzylic bond. The presence of the chloroethyl group may also lead to specific fragmentation patterns, including the loss of a chloroethyl radical or related moieties.

A plausible fragmentation scheme would involve the initial cleavage of the benzyl group to form the tropylium ion. Alternatively, fragmentation of the carbamate linkage could occur, leading to ions representing the benzyl portion or the chloroethylmethylamino portion of the molecule.

Table 1: Predicted Major Fragment Ions in the Tandem Mass Spectrum (MS/MS) of Protonated this compound

Precursor Ion (m/z)Proposed Fragment IonFormula of Fragment Ionm/z of Fragment IonProposed Neutral Loss
232.08Tropylium ion[C₇H₇]⁺91C₄H₇ClNO₂
232.08[M - C₇H₇]⁺[C₄H₈ClNO₂]⁺141C₇H₇
232.08[M - CH₃NCO]⁺[C₈H₉O₂Cl]⁺175CH₃NCO
232.08[M - Cl]⁺[C₁₁H₁₄NO₂]⁺196Cl

Note: The m/z values are nominal and based on the most common isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The IR spectrum is expected to show strong absorption bands corresponding to the stretching and bending vibrations of the carbamate group. The carbonyl (C=O) stretching vibration of the carbamate is typically a very strong and sharp band in the region of 1730-1680 cm⁻¹. The N-H stretching vibration, if a secondary carbamate were present, would appear in the 3400-3200 cm⁻¹ region; however, for this N-methyl substituted carbamate, this band will be absent. Instead, C-H stretching vibrations from the methyl and methylene (B1212753) groups will be observed around 2950-2850 cm⁻¹.

The aromatic benzyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the carbamate ester will likely produce strong bands in the 1250-1000 cm⁻¹ region. The presence of the C-Cl bond from the chloroethyl group is expected to give rise to a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum. The C=O stretching vibration would also be Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C-H Stretch (Aromatic)Benzyl Ring3100-30003100-3000Medium
C-H Stretch (Aliphatic)-CH₃, -CH₂-2980-28502980-2850Medium-Strong
C=O StretchCarbamate1730-16801730-1680Strong
C=C Stretch (Aromatic)Benzyl Ring1605, 1585, 1500, 14551605, 1585, 1500, 1455Medium-Strong
C-N StretchCarbamate1450-13501450-1350Medium
C-O StretchCarbamate Ester1250-10001250-1000Strong
C-Cl StretchChloroethyl800-600800-600Medium-Strong

Note: The predicted frequencies are approximate and can be influenced by the specific molecular environment and physical state of the sample.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Potential Energy Surface Mapping

Benzyl (B1604629) (2-chloroethyl)methylcarbamate possesses several rotatable bonds, leading to a high degree of conformational flexibility. Understanding its three-dimensional structure requires exploring its potential energy surface (PES) to identify stable low-energy conformers and the energy barriers that separate them. nih.govacs.org

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space of flexible molecules. researchgate.net By simulating the atomic motions of the molecule over time based on a classical force field, MD can reveal the accessible conformations and the dynamics of transitions between them. For Benzyl (2-chloroethyl)methylcarbamate, MD simulations would allow for the analysis of the rotational freedom of the benzyl group, the flexibility of the chloroethyl chain, and potential intramolecular interactions that stabilize certain geometries. This technique provides a dynamic picture of the molecule's behavior that complements the static view from energy minimization methods. nih.gov

Chemical processes predominantly occur in solution, and the solvent can have a profound effect on molecular conformation and reactivity. wikipedia.org Computational studies must account for these effects.

Explicit Solvent Models: These models treat individual solvent molecules as part of the simulation. While this approach is the most physically realistic, it is computationally very expensive due to the vast number of atoms that must be included. mdpi.com

Implicit Solvent Models: These models represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) calculate the solvation free energy by placing the solute in a cavity within this continuum. mdpi.com This approach is far more computationally efficient and is widely used to model solvent effects on geometry and reactivity, though it neglects specific solute-solvent interactions like hydrogen bonds. wikipedia.orgnih.gov

Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent, offer a compromise between accuracy and computational cost. youtube.com The choice of solvent model is critical for accurately predicting the behavior of carbamates in a given environment. nih.govmdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally. DFT calculations are commonly used to map the entire reaction pathway for chemical transformations. mdpi.com

A typical computational study of a reaction mechanism involves:

Geometry Optimization: Finding the minimum energy structures of reactants, products, and any intermediates.

Transition State Search: Locating the first-order saddle point on the potential energy surface that connects reactants to products. This structure represents the peak of the activation energy barrier.

Frequency Calculation: Confirming the nature of the stationary points. Minima (reactants, products) have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the minimum energy path from the transition state down to the corresponding reactant and product to ensure the correct connection.

Transition State Identification and Activation Energy Barriers

The study of chemical reactions at a molecular level involves the identification of transition states and the calculation of activation energy barriers. The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed from reactants to products. The activation energy is the minimum energy required to reach this transition state.

For a compound like this compound, computational methods such as Density Functional Theory (DFT) can be employed to model its reactions. For instance, in a potential intramolecular cyclization reaction, which is a common pathway for nitrogen mustards, DFT calculations could elucidate the structure of the transition state and the associated energy barrier. The magnitude of the activation energy barrier is a critical determinant of the reaction rate; a lower activation energy implies a faster reaction.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

Reaction Pathway Computational Method Calculated Activation Energy (kcal/mol)
Intramolecular Cyclization DFT (B3LYP/6-31G*) Data not available in literature
Hydrolysis DFT (B3LYP/6-31G*) Data not available in literature

This table illustrates the type of data that would be generated from such studies; specific values for this compound are not currently published.

Reaction Pathway Optimization and Intrinsic Reaction Coordinate Analysis

Beyond identifying the transition state, computational chemistry allows for the optimization of the entire reaction pathway. This involves mapping the energetic landscape that connects reactants, transition states, and products. The Intrinsic Reaction Coordinate (IRC) is a computational method used to confirm that a calculated transition state indeed connects the intended reactants and products.

By performing an IRC analysis, researchers can visualize the atomic motions that occur during the reaction, providing a detailed mechanistic picture. This would be invaluable in understanding, for example, the precise mechanism of action of this compound if it were to act as an alkylating agent. The analysis would reveal the synchronous or asynchronous nature of bond-breaking and bond-forming events.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Chemical Reactivity

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

Development of Mechanistic Descriptors for Chemical Transformation

The foundation of a robust QSAR/QSPR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For carbamates, a variety of descriptors have been used to model their reactivity and toxicity. nih.gov

Mechanistic descriptors are particularly important as they can provide insights into the underlying chemical processes. For carbamates, which are known to act as inhibitors of enzymes like acetylcholinesterase, descriptors related to their electronic structure are often crucial. nih.gov These can include:

Quantum Chemical Descriptors: Calculated using methods like DFT, these descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity. nih.gov

Partial Atomic Charges: The distribution of charge within a molecule can be critical for its interactions with biological targets. For carbamates, the Hirshfeld charges on the carbonyl carbon and other key atoms are often considered. nih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

Table 2: Common Mechanistic Descriptors in QSAR/QSPR Studies of Carbamates

Descriptor Type Examples Relevance to Reactivity
Quantum Chemical HOMO Energy, LUMO Energy, Electrophilicity Relate to the molecule's ability to donate or accept electrons in a reaction. nih.gov
Electronic Dipole Moment, Partial Atomic Charges Influence electrostatic interactions with other molecules.
Topological Wiener Index, Balaban Index Describe molecular branching and connectivity.

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the steric fit of the molecule in a binding site. |

Predictive Models for Reactivity Profiles

Once a set of relevant descriptors has been identified, a mathematical model is developed to correlate these descriptors with the observed activity or property. Various statistical and machine learning methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov

For carbamates, QSAR models have been developed to predict their toxicity, which is often related to their reactivity as enzyme inhibitors. nih.govresearchgate.net These models can be used to screen virtual libraries of compounds and prioritize those with desired properties for synthesis and testing. The predictive power of a QSAR model is assessed through rigorous validation procedures, including internal validation (e.g., leave-one-out cross-validation) and external validation with an independent set of compounds. nih.govresearchgate.net

A study on a large set of carbamate (B1207046) derivatives developed a Quantitative Structure-Toxicity Relationship (QSTR) model to predict their toxicity in rats. researchgate.net The model showed a determination coefficient (R²) of 0.6584 and a leave-one-out cross-validation coefficient (Q²LOO) of 0.6289, indicating a reasonably predictive model. nih.govresearchgate.net

Table 3: Example of a Predictive QSAR Model for Carbamate Toxicity

Model Type Statistical Method Key Descriptors
QSTR for Rat Toxicity researchgate.net Multiple Linear Regression Quantum chemical and topological descriptors 0.6584 0.6289

This table presents data from a study on a series of carbamates, not specifically including this compound.

These predictive models, when properly developed and validated, can be valuable tools in the assessment of chemical reactivity and potential biological activity, guiding further experimental investigations. mdpi.comresearchgate.net

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of carbamates, providing the necessary separation from complex matrix components before detection. The choice between liquid and gas chromatography is primarily dictated by the thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of N-methylcarbamates because many of these compounds are thermally labile and can decompose in the high temperatures of a gas chromatograph's injection port. sepscience.com The separation is typically achieved on a reverse-phase C18 column. epa.gov

A common and highly sensitive method for detecting N-methylcarbamates involves post-column derivatization. epa.govshodexhplc.com After the carbamates are separated on the HPLC column, they are hydrolyzed online with a strong base like sodium hydroxide (B78521) at an elevated temperature. szu.cz This hydrolysis liberates methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol compound such as 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative. shodexhplc.comszu.czastm.org This product is then detected by a fluorescence detector, providing excellent sensitivity and selectivity for N-methylcarbamates. szu.cz The fluorescence can be confirmed by replacing the derivatization reagents with water and reanalyzing the sample to ensure the signal disappears. epa.gov

UV detectors can also be used, although they may offer less sensitivity compared to fluorescence detection after derivatization. sepscience.com The specific wavelength for detection would be determined based on the UV absorbance profile of Benzyl (B1604629) (2-chloroethyl)methylcarbamate.

Table 1: Illustrative HPLC Conditions for N-Methylcarbamate Analysis

ParameterConditionReference
ColumnReverse-phase C18 epa.gov
Mobile PhaseGradient elution with water, methanol (B129727), and/or acetonitrile szu.cz
Post-Column HydrolysisSodium Hydroxide (NaOH) at elevated temperature (~80-100 &deg;C) szu.czpickeringlabs.com
Post-Column Derivatizationo-Phthalaldehyde (OPA) and 2-Mercaptoethanol szu.cz
DetectorFluorescence (Excitation: ~340 nm, Emission: >418 nm) astm.org

While HPLC is generally preferred for thermally unstable carbamates, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for analyzing more volatile species or degradation products. sepscience.com Direct analysis of intact Benzyl (2-chloroethyl)methylcarbamate by GC-MS may be challenging and could lead to decomposition in the injector. However, GC-MS is well-suited for the analysis of related halogenated compounds, such as 2-chloroethyl esters. nih.gov Derivatization could potentially be employed to create a more thermally stable and volatile compound suitable for GC-MS analysis. The mass spectrometer provides high selectivity and allows for structural confirmation of the analytes based on their mass spectra and fragmentation patterns. semanticscholar.org

For advanced trace analysis, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity and specificity. hpst.cz This technique combines the high-resolution separation of UHPLC with the precise detection and quantification capabilities of tandem mass spectrometry. researchgate.net UHPLC systems use columns with smaller particle sizes, leading to faster analysis times and better separation efficiency compared to conventional HPLC. sepscience.com

Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. nih.gov In tandem MS, specific precursor ions of the target analyte are selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), the system can detect and quantify the analyte with very high selectivity, even in complex matrices. nih.govcmes.org This minimizes interference from other co-extracted compounds. hpst.cz The limits of detection (LOD) and quantification (LOQ) for carbamates using this method can reach the sub-µg/kg level. hpst.czresearchgate.net

Table 2: Typical Performance of UHPLC-MS/MS for Carbamate (B1207046) Pesticide Analysis

ParameterTypical Value RangeReference
Linearity (Correlation Coefficient, r&sup2;)&gt;0.99 hpst.cz
Limit of Detection (LOD)0.05 - 2.0 &micro;g/kg hpst.czresearchgate.net
Limit of Quantification (LOQ)0.20 - 5.0 &micro;g/kg hpst.czresearchgate.net
Recovery70% - 120% hpst.cznih.gov
Relative Standard Deviation (RSD)1% - 11% hpst.cz

Spectrophotometric and Spectrofluorometric Method Development

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of carbamates. These methods are typically based on a color-forming reaction. A common approach involves the alkaline hydrolysis of the carbamate to produce a phenol (B47542) or, in the case of N-methylcarbamates, methylamine. nih.govakjournals.com This hydrolysis product is then coupled with a diazotized reagent, such as diazotized trimethylaniline, to form a colored azo dye. nih.govrsc.org The intensity of the color, which is proportional to the concentration of the carbamate, is measured using a spectrophotometer at a specific wavelength. rsc.orgsphinxsai.com The use of a micellar medium, like sodium dodecyl sulfate, can enhance the solubility of the reagents and the sensitivity of the method. nih.govrsc.org Detection limits for some carbamates using these methods can be in the range of 0.2-2 µg/mL. nih.gov

Electrochemical Detection and Quantification Methods

Electrochemical methods provide another sensitive approach for the detection of carbamates. These techniques can be coupled with HPLC or used in biosensors. acs.org One method involves the direct electrochemical oxidation of the underivatized carbamate at a high potential using specialized electrodes, such as boron-doped diamond electrodes. acs.orgresearchgate.net These electrodes are advantageous due to their wide potential window and low background current. researchgate.net

An alternative, more sensitive electrochemical approach involves the alkaline hydrolysis of the carbamate to produce an electrochemically active phenol derivative. acs.org This derivative can be detected at a lower oxidation potential, which increases sensitivity and reduces interferences. acs.org Detection limits using this indirect method can be as low as 0.6-1 ng/mL. researchgate.net Another strategy employs biosensors based on the inhibition of the enzyme acetylcholinesterase (AChE) by carbamates. researchgate.netnih.gov The degree of enzyme inhibition, which can be measured electrochemically, correlates with the concentration of the carbamate pesticide. researchgate.net

Sample Preparation Strategies for Complex Matrices in Research

Effective sample preparation is a critical step that greatly influences the reliability and accuracy of the final analytical result, especially for complex matrices like soil, water, and biological tissues. nih.gov The goal is to extract the target analyte from the matrix, remove interfering substances, and concentrate the analyte before instrumental analysis. researchgate.net

For aqueous samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) is a common technique. astm.org Solid-phase extraction (SPE) is also widely used and offers advantages such as lower solvent consumption and the ability to handle larger sample volumes. epa.govhpst.cz For SPE, a C18 sorbent is often employed to retain the carbamate from the aqueous sample, after which it is eluted with an organic solvent like methanol or acetonitrile. epa.gov

For solid and semi-solid matrices such as soil, food, or tissues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become very popular. nih.govyoutube.com This procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step where salts are added to induce phase separation. ingenieria-analitica.comthermofisher.com A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is performed by adding a small amount of sorbent (e.g., PSA, C18) to a portion of the extract to remove interferences like fatty acids and pigments. cmes.orgyoutube.com

Environmental Fate and Degradation Studies

Abiotic Degradation in Environmental Compartments

Abiotic degradation involves chemical processes that break down the compound without the involvement of living organisms. For carbamates, the most significant abiotic pathways are hydrolysis in water and photolysis in the presence of sunlight.

Hydrolytic Stability in Aqueous Environments

The stability of carbamates in water is highly dependent on pH and temperature. Generally, carbamates are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This process is significantly faster under alkaline (basic) conditions. researchgate.netclemson.edu. The hydrolysis half-lives for carbamates can range from seconds to years, depending on their specific chemical structure and the environmental pH researchgate.net.

N-monosubstituted carbamates, like the "methylcarbamate" group in the target compound, are known to be chemically and enzymatically labile, often having hydrolysis half-lives of only minutes to hours at a physiological pH of 7.4 nih.gov. Studies on related N-methylcarbamate pesticides demonstrate this pH and temperature dependency. For instance, the decomposition rates for carbaryl, carbofuran, and propoxur were found to decrease as the pH became more neutral and the temperature lowered tandfonline.com.

Table 1: Hydrolysis Half-life of Selected N-Methylcarbamate Pesticides Under Different Conditions Data for analogous compounds is presented to illustrate typical behavior.

Compound pH Temperature (°C) Half-life (days) Reference
Carbaryl 7.08 20 78 tandfonline.com
Carbaryl 7.70 33 69 tandfonline.com
Carbofuran 7.08 20 143 tandfonline.com
Carbofuran 7.70 33 83 tandfonline.com
Propoxur 7.08 20 116 tandfonline.com
Propoxur 7.70 33 79 tandfonline.com

Photolytic Processes in Aquatic and Atmospheric Systems

Photolysis, or photodegradation, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun scispace.com. This can be a significant degradation pathway for carbamates present in surface waters scispace.comresearchgate.net. Direct photolysis occurs when the pesticide molecule itself absorbs light energy, leading to its decomposition scispace.com. The rate of photolysis is influenced by light intensity, pH, and the presence of other substances in the water that can act as photosensitizers researchgate.netmdpi.com.

For example, studies on the carbamate (B1207046) insecticide carbofuran showed that its photodecomposition is influenced by dissolved organic matter in the water researchgate.net. Similarly, the photolysis rate of methomyl was found to be pH-dependent researchgate.net. The benzyl (B1604629) group within the Benzyl (2-chloroethyl)methylcarbamate structure is also susceptible to photolysis. Studies on benzyl-containing compounds like benzyltrimethylammonium salts have shown that irradiation in water can cleave the benzyl group, leading to the formation of benzyl alcohol and other products rsc.org.

Biotic Transformation and Microbial Degradation Pathways

The primary mechanism for the breakdown of carbamate pesticides in soil and water is microbial degradation researchgate.netupm.edu.my. A wide variety of soil bacteria and fungi have been shown to utilize carbamates as a source of carbon and nitrogen for growth, effectively mineralizing them researchgate.netresearchgate.net.

The initial and most critical step in the microbial metabolism of carbamates is the hydrolysis of the carbamate ester or amide linkage, a reaction catalyzed by enzymes called carbamate hydrolases or esterases frontiersin.orgnih.govnih.gov. This enzymatic hydrolysis is generally a detoxification step, as it breaks the molecule into less toxic components nih.govepa.gov. The general pathway for N-methylcarbamates involves hydrolysis to an alcohol, methylamine, and carbon dioxide upm.edu.myfrontiersin.org.

For this compound, this initial hydrolysis would yield benzyl alcohol, methylamine, and 2-chloroethanol. The resulting products are then typically subject to further microbial degradation. For instance, research has shown that bacteria such as Bacillus cereus can degrade related chloroaromatic compounds like benzyl chloride, further metabolizing the aromatic ring through a catechol pathway researchgate.net.

Identification of Microbial Metabolites and Intermediates

The breakdown of carbamate pesticides by microorganisms leads to the formation of various metabolites and intermediate compounds. The identification of these products is key to understanding the complete degradation pathway. As established, the first step for most carbamates is hydrolysis researchgate.netfrontiersin.org.

For this compound, the predicted primary metabolites are:

Benzyl alcohol : From the cleavage of the ester linkage to the benzyl group.

Methylamine : From the N-methylcarbamate group.

2-Chloroethanol : From the remainder of the side chain.

Following this initial breakdown, these intermediates are typically funneled into common metabolic pathways. Methylamine can be utilized by microbes as both a carbon and nitrogen source frontiersin.orgnih.gov. Aromatic intermediates derived from aryl carbamates are often degraded through catechol intermediates frontiersin.orgnih.gov. In the case of the benzyl group, it would likely be converted to catechol and then undergo ring cleavage, breaking it down into simpler aliphatic acids researchgate.netnih.gov.

Table 2: Predicted Primary Microbial Metabolites of this compound

Parent Compound Predicted Primary Metabolites Degradation Pathway
This compound Benzyl alcohol, Methylamine, 2-Chloroethanol Enzymatic Hydrolysis

Biodegradation Kinetics and Rate Determination

The rate, or kinetics, of carbamate biodegradation in the environment is highly variable. It is strongly influenced by factors such as soil type, moisture, temperature, pH, and the composition of the microbial community researchgate.net.

A significant phenomenon known as "enhanced degradation" or "accelerated degradation" has been observed for carbamate pesticides. Soils with a history of repeated applications of a carbamate insecticide often develop a microbial population that is adapted to degrade that chemical very rapidly tandfonline.comiastate.edu. In one study, the degradation of carbofuran in a previously untreated soil took 7 to 21 days, but in soil that had been pre-treated, subsequent applications were degraded in less than one day tandfonline.com. This adaptation can be specific to one carbamate or provide cross-adaptation to other structurally similar carbamates iastate.edu.

Laboratory studies provide insight into the potential degradation rates under controlled conditions. For instance, the dissipation time (DT₅₀) for aldicarb in one soil study was less than 1 day, while for carbofuran it was 12 days researchgate.net.

Table 3: Biodegradation Half-life of Selected Carbamate Insecticides in Soil Data for analogous compounds is presented from a laboratory study to illustrate typical behavior.

Compound Dissipation Time (DT₅₀) in Days Reference
Aldicarb < 1 researchgate.net
Carbofuran 12 researchgate.net
3-Hydroxycarbofuran 5 researchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Chemical Precursors and Building Blocks in Organic Synthesis

Benzyl (B1604629) (2-chloroethyl)methylcarbamate serves as a valuable precursor in organic synthesis, primarily due to the electrophilic nature of the 2-chloroethyl group. This reactive site allows for a variety of chemical transformations, making it a useful building block for the construction of more complex molecules.

One of the key applications of Benzyl (2-chloroethyl)methylcarbamate is in the synthesis of compound libraries, particularly those based on the piperazine scaffold. Piperazines are a common structural motif in many biologically active compounds and approved drugs. The synthesis of a diverse range of piperazine derivatives is therefore of significant interest in medicinal chemistry and drug discovery.

The formation of the piperazine ring can be achieved through the intramolecular cyclization of N-(2-chloroethyl)amine derivatives. In the case of this compound, after a suitable chemical modification to introduce a second amino group, the molecule can undergo cyclization to form a piperazine ring. This strategy allows for the creation of a library of substituted piperazines by varying the reactants in the modification step. For instance, reaction with a variety of primary or secondary amines, followed by cyclization, can lead to a diverse set of N-substituted piperazines. nih.gov

The general scheme for such a synthesis is outlined below:

Scheme 1: General route to a library of N-substituted piperazines from a this compound precursor.

A hypothetical library of piperazine derivatives that could be synthesized using this strategy is presented in the table below.

Table 1: Hypothetical Library of Piperazine Derivatives from this compound
EntryReactant (R-NHR')Resulting Piperazine Derivative
1Methylamine1-Benzyl-4-methylpiperazine
2Aniline1-Benzyl-4-phenylpiperazine
3Morpholine1-Benzyl-4-(morpholin-4-yl)piperazine
4Benzylamine (B48309)1,4-Dibenzylpiperazine

This approach is highly amenable to combinatorial chemistry, where a large number of related compounds can be synthesized in parallel, facilitating the rapid exploration of structure-activity relationships. broadinstitute.org

While specific examples involving this compound in multi-component reactions (MCRs) are not extensively documented, its chemical structure suggests potential utility in such transformations. MCRs are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov

The electrophilic 2-chloroethyl group of this compound could potentially react with a nucleophile in an MCR setting. For instance, in a variation of the Mannich reaction or other condensation reactions, the chloroethyl group could act as an alkylating agent for an in-situ formed intermediate. mdpi.com

Furthermore, the compound is well-suited for sequential transformations. The benzyl carbamate (B1207046) can act as a protecting group for the nitrogen atom, allowing for selective reactions at the chloroethyl terminus. Subsequent deprotection of the benzyl group can then reveal the secondary amine for further functionalization. This sequential approach allows for the controlled and stepwise construction of complex molecules.

Integration into Polymer Systems and Functional Materials

The presence of a reactive functional group in this compound also opens up possibilities for its use in the field of polymer chemistry and materials science. Carbamate-containing polymers, such as polyurethanes, are a widely used class of materials with diverse applications. nih.govsintef.no

Although this compound itself is not a conventional monomer for direct polymerization, it could be chemically modified to become one. For example, the benzyl group could be replaced with a polymerizable moiety, such as a vinyl or acrylic group. The resulting monomer could then be copolymerized with other monomers to introduce the (2-chloroethyl)methylcarbamate functionality as a pendant group along the polymer chain.

Alternatively, difunctional analogues of this compound could potentially undergo polycondensation reactions. For example, a diol or diamine derivative could react with a suitable comonomer to form polyesters, polyamides, or polyurethanes containing the chloroethyl functionality.

A more direct application of this compound in polymer science is in the post-polymerization modification of existing polymers. The reactive 2-chloroethyl group can be utilized to graft the molecule onto polymer backbones that contain nucleophilic functional groups, such as hydroxyl, amino, or thiol groups. This "grafting to" approach is a common strategy for modifying the surface and bulk properties of materials. frontiersin.orgnih.govnih.gov

For instance, a polymer with pendant hydroxyl groups could be reacted with this compound under basic conditions to form an ether linkage, thereby introducing the benzyl methylcarbamate functionality onto the polymer.

Table 2: Potential Polymer Substrates for Grafting with this compound
Polymer SubstrateNucleophilic GroupPotential Application of Modified Polymer
Poly(vinyl alcohol)Hydroxyl (-OH)Modified surface energy, biocompatibility
Poly(ethylene imine)Amine (-NH2, -NH-)Drug delivery, gene transfection
CelluloseHydroxyl (-OH)Functionalized biomaterials
ChitosanAmine (-NH2), Hydroxyl (-OH)Biocompatible coatings, drug delivery

Such modifications can be used to alter the surface properties of materials, for example, to improve biocompatibility, change hydrophilicity, or introduce specific binding sites. researchgate.netmdpi.com The benzyl group could also be later removed to expose a secondary amine, providing a site for further chemical modification and the attachment of other functional molecules.

Future Research Directions and Emerging Methodologies

Exploration of Asymmetric Synthesis and Chiral Induction

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry. For a molecule like Benzyl (B1604629) (2-chloroethyl)methylcarbamate, which is achiral, future research could explore the introduction of chirality to create novel, optically active derivatives.

One emerging area is the use of transition metal catalysis for the enantioselective synthesis of carbamates. For instance, copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with carbon dioxide and amines have been shown to produce axially chiral carbamates with high yields and enantioselectivities. rsc.orgrsc.org This methodology could be adapted to design chiral analogues of Benzyl (2-chloroethyl)methylcarbamate.

Furthermore, asymmetric 1,2-carbamoyl rearrangements of lithiated carbamates represent another powerful tool. nih.govnih.gov Research into chiral oxazolidine (B1195125) carbamates has demonstrated that deprotonation followed by rearrangement can yield α-hydroxy amides with excellent diastereoselectivity. nih.govnih.gov Applying similar principles could lead to the synthesis of novel, chiral structures derived from the carbamate (B1207046) core. The challenge and opportunity lie in achieving chiral induction across the carbamate linkage, a field that continues to be explored. ukzn.ac.za

Table 1: Potential Asymmetric Synthesis Strategies

Methodology Catalyst/Reagent Potential Chiral Product Key Feature
Asymmetric Ring-Opening Copper Catalyst Axially Chiral Carbamates High enantioselectivity under mild conditions. rsc.orgrsc.org
1,2-Carbamoyl Rearrangement sec-Butyllithium Chiral α-Hydroxy Amides Excellent diastereoselectivity. nih.govnih.gov

Deeper Understanding of Intramolecular Cyclization and Rearrangement Processes

The "(2-chloroethyl)" moiety in this compound is a reactive handle that is predisposed to intramolecular cyclization. This process is of significant interest, particularly in the design of prodrugs where the release of an active molecule is triggered by cyclization. Basic carbamates have been designed as cyclization-activated prodrugs, where the generation of a parent phenol (B47542) occurs via a predictable intramolecular cyclization-elimination reaction at physiological pH. nih.gov Future studies could investigate the kinetics and mechanism of the cyclization of this compound to form a corresponding oxazolidinone, potentially releasing benzyl alcohol.

Beyond simple cyclization, carbamates can undergo various rearrangement reactions. The Snieckus-Fries rearrangement, for example, involves the orthometalation of aryl carbamates followed by rearrangement to yield ortho-acylated phenols. nih.gov While the benzyl group in the target molecule is not aromatic in the same way, the principles of carbamoyl (B1232498) group migration are relevant. Other novel rearrangement reactions of N-monosubstituted carbamates have been observed when treated with organolithium reagents. ukzn.ac.za A deeper investigation into the behavior of this compound under various basic or thermal conditions could uncover novel rearrangement pathways, leading to new molecular scaffolds. rsc.org

Predictive Modeling of Reactivity and Stability in Diverse Chemical Environments

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, reducing the need for trial-and-error experimentation. For this compound, predictive modeling can provide insights into its reactivity, stability, and conformational landscape.

Quantum chemistry computations, particularly using semicontinuum solvation models, have been shown to correct long-standing mispredictions of aqueous carbamate anion energies. acs.org Applying these models could accurately predict the stability of this compound and its intermediates in various solvents and pH conditions. This is crucial for optimizing reaction conditions and understanding potential degradation pathways.

Furthermore, computational studies can elucidate the structures of reactive intermediates, such as lithium carbamates, which are key in many synthetic transformations. cuny.educuny.edulongdom.org Understanding the aggregation state and conformation of such intermediates in different solvents can explain and predict their reactivity and stereoselectivity. cuny.educuny.edu Density Functional Theory (DFT) calculations can also be used to study the conformational preferences of the carbamate group itself, which is known to have a rigid structure due to electron delocalization, and can even adopt stable cis configurations. chemrxiv.org Such modeling could predict the outcomes of the aforementioned cyclization and rearrangement reactions. researchgate.net

Development of Sustainable Synthetic Routes with Reduced Environmental Footprint

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, avoid hazardous reagents, and utilize renewable feedstocks. Future research on this compound should focus on developing more sustainable synthetic routes.

Traditional carbamate synthesis often involves hazardous reagents like phosgene (B1210022) or isocyanates. psu.eduresearchgate.net A key area for development is the utilization of carbon dioxide (CO₂) as a C1 building block. CO₂ is an abundant, non-toxic, and renewable carbon source. psu.edu Research has shown that carbamates can be synthesized directly from CO₂, amines, and alcohols, often catalyzed by basic catalysts like cesium carbonate, thus creating a halogen-free process. psu.eduresearchgate.net Another approach involves a three-component coupling of amines, CO₂, and alkyl halides, which can proceed under mild conditions. organic-chemistry.org

Another sustainable strategy involves developing novel methodologies that avoid hazardous reagents and metal catalysts altogether. A recently developed method allows for the direct transformation of Boc-protected amines into carbamates using only tert-butoxide lithium as a base, aligning with the principles of sustainable chemistry. rsc.orgrsc.orgresearchgate.net The development of continuous flow processes for carbamate synthesis also represents a more environmentally benign and efficient alternative to traditional batch reactions. acs.orgnih.gov

Table 2: Comparison of Synthetic Routes for Carbamates

Synthetic Route Reagents Advantages Disadvantages
Traditional Methods Phosgene, Isocyanates Well-established Highly toxic and corrosive reagents. psu.edu
CO₂ Utilization CO₂, Amine, Alcohol/Halide Uses renewable C1 source, non-toxic. psu.eduorganic-chemistry.org May require high pressure or specific catalysts. psu.edu
From Boc-amines Boc-protected Amine, t-BuOLi Avoids toxic reagents and metal catalysts. rsc.org Substrate scope may be limited.

Application of Artificial Intelligence and Machine Learning in Carbamate Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. ijsetpub.com These tools can be applied to the study of this compound in several ways.

Generative AI models can design new molecules with desired properties. researchgate.net By defining specific parameters (e.g., stability, reactivity, potential biological activity), generative models could propose novel carbamate structures related to this compound for specific applications. researchgate.net Furthermore, AI can be integrated into active learning frameworks and autonomous robotic platforms to explore and optimize reaction conditions in real-time, significantly accelerating the research and development cycle. arxiv.org

Q & A

Q. What are the common synthetic routes for Benzyl (2-chloroethyl)methylcarbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate-forming reactions, such as the coupling of 2-chloroethylamine with methyl chloroformate followed by benzyl group introduction. Optimization often involves statistical experimental design (e.g., Yates pattern) to assess variables like temperature, molar ratios, and catalyst concentration. For example, perchloric acid has been used as a catalyst in analogous benzylation reactions, with yields exceeding 90% under controlled conditions (130°C, 4:1 substrate ratio) . Multi-step protocols may require protecting group strategies to preserve reactive sites during synthesis .

Q. Which characterization techniques are critical for verifying the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups, while Mass Spectrometry (MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, particularly for detecting byproducts like unreacted 2-chloroethylamine or residual benzyl halides. X-ray crystallography may resolve ambiguities in stereoisomerism for crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Strict personal protective equipment (PPE) is mandatory: nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation of vapors, as carbamates may release toxic gases (e.g., isocyanates) upon decomposition. Spills should be contained using inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste channels. Storage requires airtight containers in cool, dry environments to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., chloroethyl or methyl groups) influence the reactivity and biological activity of this compound?

The chloroethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiols or amines), while the methyl carbamate moiety stabilizes the compound against enzymatic hydrolysis. Analog studies show that replacing the benzyl group with bulkier aryl systems reduces blood-brain barrier penetration but increases metabolic stability. Computational modeling (e.g., DFT calculations) can predict binding affinities to biological targets like acetylcholinesterase or serotonin receptors .

Q. What methodologies are used to resolve contradictions in reported biological activities of carbamate derivatives?

Discrepancies in cytotoxicity or enzyme inhibition data often arise from variations in assay conditions (e.g., pH, solvent polarity). Meta-analyses comparing IC₅₀ values across studies should normalize for factors like cell line viability and protein concentration. For example, conflicting reports on carcinogenicity (e.g., Propoxur withdrawal due to carcinogenic properties ) necessitate in vivo toxicokinetic studies to differentiate compound-specific effects from metabolic byproducts.

Q. How can cross-coupling reactions be integrated into the derivatization of this compound for targeted drug delivery?

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl substitutions at the benzyl position, enhancing target specificity. For instance, introducing a 4-bromophenyl group (via Heck coupling ) could facilitate conjugation with antibody-drug conjugates (ADCs). Reaction efficiency depends on protecting the carbamate nitrogen during coupling to prevent side reactions .

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